molecular formula C19H28N2O2 B563406 6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4 CAS No. 1215641-44-3

6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4

Cat. No. B563406
M. Wt: 320.469
InChI Key: IWDFFHIOVOXFOW-RYIWKTDQSA-N
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Patent
US05654318

Procedure details

In 50 ml of ethanol was dissolved 2.86 g of 6-benzyl-1-t-butoxycarbonyloctahydropyrrolo[3.4-b]pyridine, and 500 mg of 5% palladium-on-carbon was added thereto. While the reaction vessel was heated by a tungsten lamp, hydrogenation was conducted under a pressurized hydrogen gas atmosphere of 4 kg/cm2 for 1.5 hours. After completion of the reaction, the catalyst was removed by filtration, and the filtrate was concentrated to yield 1.98 g of the titled compound as an oily substance.
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:16][CH:15]2[CH:10]([N:11]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:12][CH2:13][CH2:14]2)[CH2:9]1)C1C=CC=CC=1>C(O)C.[Pd]>[C:20]([O:19][C:17]([N:11]1[CH2:12][CH2:13][CH2:14][CH:15]2[CH2:16][NH:8][CH2:9][CH:10]12)=[O:18])([CH3:23])([CH3:21])[CH3:22]

Inputs

Step One
Name
Quantity
2.86 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2N(CCCC2C1)C(=O)OC(C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
While the reaction vessel was heated by a tungsten lamp
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C2C(CCC1)CNC2
Measurements
Type Value Analysis
AMOUNT: MASS 1.98 g
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05654318

Procedure details

In 50 ml of ethanol was dissolved 2.86 g of 6-benzyl-1-t-butoxycarbonyloctahydropyrrolo[3.4-b]pyridine, and 500 mg of 5% palladium-on-carbon was added thereto. While the reaction vessel was heated by a tungsten lamp, hydrogenation was conducted under a pressurized hydrogen gas atmosphere of 4 kg/cm2 for 1.5 hours. After completion of the reaction, the catalyst was removed by filtration, and the filtrate was concentrated to yield 1.98 g of the titled compound as an oily substance.
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:16][CH:15]2[CH:10]([N:11]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:12][CH2:13][CH2:14]2)[CH2:9]1)C1C=CC=CC=1>C(O)C.[Pd]>[C:20]([O:19][C:17]([N:11]1[CH2:12][CH2:13][CH2:14][CH:15]2[CH2:16][NH:8][CH2:9][CH:10]12)=[O:18])([CH3:23])([CH3:21])[CH3:22]

Inputs

Step One
Name
Quantity
2.86 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2N(CCCC2C1)C(=O)OC(C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
While the reaction vessel was heated by a tungsten lamp
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C2C(CCC1)CNC2
Measurements
Type Value Analysis
AMOUNT: MASS 1.98 g
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05654318

Procedure details

In 50 ml of ethanol was dissolved 2.86 g of 6-benzyl-1-t-butoxycarbonyloctahydropyrrolo[3.4-b]pyridine, and 500 mg of 5% palladium-on-carbon was added thereto. While the reaction vessel was heated by a tungsten lamp, hydrogenation was conducted under a pressurized hydrogen gas atmosphere of 4 kg/cm2 for 1.5 hours. After completion of the reaction, the catalyst was removed by filtration, and the filtrate was concentrated to yield 1.98 g of the titled compound as an oily substance.
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:16][CH:15]2[CH:10]([N:11]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:12][CH2:13][CH2:14]2)[CH2:9]1)C1C=CC=CC=1>C(O)C.[Pd]>[C:20]([O:19][C:17]([N:11]1[CH2:12][CH2:13][CH2:14][CH:15]2[CH2:16][NH:8][CH2:9][CH:10]12)=[O:18])([CH3:23])([CH3:21])[CH3:22]

Inputs

Step One
Name
Quantity
2.86 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2N(CCCC2C1)C(=O)OC(C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
While the reaction vessel was heated by a tungsten lamp
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C2C(CCC1)CNC2
Measurements
Type Value Analysis
AMOUNT: MASS 1.98 g
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.